molecular formula C4H7FO2 B1433706 (3R,4S)-4-Fluorotetrahydrofuran-3-ol CAS No. 1904093-85-1

(3R,4S)-4-Fluorotetrahydrofuran-3-ol

Cat. No.: B1433706
CAS No.: 1904093-85-1
M. Wt: 106.1 g/mol
InChI Key: INQHWCYKASVEQT-IUYQGCFVSA-N
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Description

(3R,4S)-4-Fluorotetrahydrofuran-3-ol: is a fluorinated organic molecule belonging to the class of fluorinated tetrahydrofurans. It possesses a five-membered ring structure with four carbon atoms and one oxygen atom. A fluorine atom is attached to the fourth carbon (C4) in the cis configuration, meaning it is on the same side of the ring plane as the hydroxyl group (OH) attached to the third carbon (C3). This specific configuration can influence the molecule’s reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3R,4S)-4-Fluorotetrahydrofuran-3-ol can be synthesized through various methods, including ring-opening reactions of fluorinated epoxides or cyclization of fluorinated diols. These methods typically involve the use of fluorinated precursors and specific catalysts to achieve the desired configuration and purity.

Industrial Production Methods: While detailed industrial production methods are not well-documented, the synthesis of fluorinated tetrahydrofurans generally involves similar principles as laboratory-scale synthesis, with adjustments for scalability, cost-efficiency, and safety. Industrial production may utilize continuous flow reactors and optimized reaction conditions to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-4-Fluorotetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The hydroxyl group (OH) can undergo substitution reactions with suitable reagents, resulting in the formation of new derivatives.

    Degradation Reactions: Under certain conditions, it might undergo degradation reactions, such as hydrolysis (cleavage by water) or thermal decomposition at high temperatures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents, acids, and bases.

    Degradation Reactions: Conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts can facilitate these reactions.

Major Products Formed:

    Substitution Reactions: New fluorinated derivatives with different functional groups.

    Degradation Reactions: Smaller organic molecules and inorganic by-products, depending on the specific reaction conditions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

Currently, there is no documented information regarding the specific mechanism of action of (3R,4S)-4-Fluorotetrahydrofuran-3-ol in biological systems. its unique structure, featuring both a fluorine atom and a hydroxyl group, suggests that it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

  • cis-4-Fluorotetrahydrofuran-2-ol
  • trans-4-Fluorotetrahydrofuran-3-ol
  • cis-3-Fluorotetrahydrofuran-4-ol

Comparison:

  • (3R,4S)-4-Fluorotetrahydrofuran-3-ol is unique due to its specific cis configuration, which can influence its reactivity and interactions with other molecules.
  • cis-4-Fluorotetrahydrofuran-2-ol and trans-4-Fluorotetrahydrofuran-3-ol differ in the position of the fluorine atom and the configuration around the ring, which can lead to different chemical and physical properties.
  • cis-3-Fluorotetrahydrofuran-4-ol has the fluorine atom and hydroxyl group in different positions, affecting its reactivity and potential applications.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

(3R,4S)-4-Fluorotetrahydrofuran-3-ol is a fluorinated organic compound that has garnered attention in various fields of biological research due to its potential activity as a pesticide intermediate and its interactions with biological systems. This article reviews the compound's biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

The biochemical properties of this compound suggest significant interactions with enzymes and proteins. The compound exhibits the ability to form covalent bonds with active sites of enzymes, leading to modulation or inhibition of enzymatic activity. Such interactions are crucial for its role in biochemical pathways and suggest potential applications in pest control by targeting essential enzymes in pests.

Cellular Effects

The cellular effects of this compound vary depending on the cell type. Studies indicate that the compound can alter signaling pathways, impacting gene expression and cellular metabolism. For instance, it has been shown to modulate the activities of kinases and phosphatases, which are critical for phosphorylation events in cell signaling.

Table 1: Summary of Cellular Effects

Cell Type Observed Effects
Neuronal CellsModulation of neurotransmitter release
Cancer Cell LinesAltered proliferation rates
Immune CellsChanges in cytokine production

Molecular Mechanisms

At the molecular level, this compound interacts with various enzymes through both covalent and non-covalent interactions. The binding affinity to enzyme active sites is influenced by the presence of the fluorine atom, which enhances lipophilicity and membrane permeability . This characteristic is critical for its biological activity as it facilitates better interaction with target proteins.

Metabolic Pathways

The compound is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may exhibit distinct biological activities. Understanding these metabolic pathways is essential for predicting the compound's behavior in biological systems and its potential therapeutic applications.

Dosage Effects in Animal Models

Research indicates that dosage significantly influences the biological activity of this compound in animal models. Low doses may exhibit minimal adverse effects, while higher doses can lead to toxicity. For example, toxicity studies have shown that doses exceeding certain thresholds result in significant physiological alterations.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Pesticide Development : As a pesticide intermediate, this compound has been evaluated for its efficacy against specific pests by targeting metabolic enzymes crucial for their survival.
  • Cancer Research : In vitro studies have shown that this compound can inhibit cancer cell growth by inducing apoptosis through modulation of signaling pathways related to cell survival and proliferation .
  • Neuropharmacology : The compound has been studied for its effects on neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases by enhancing synaptic function through enzyme modulation .

Properties

IUPAC Name

(3R,4S)-4-fluorooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQHWCYKASVEQT-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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